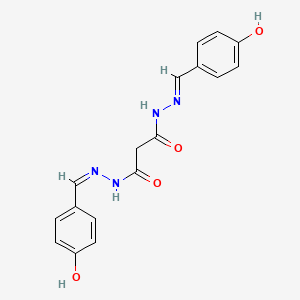

(N'1E,N'3Z)-N'1,N'3-bis(4-hydroxybenzylidene)malonohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-[(Z)-(4-hydroxyphenyl)methylideneamino]propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-14-5-1-12(2-6-14)10-18-20-16(24)9-17(25)21-19-11-13-3-7-15(23)8-4-13/h1-8,10-11,22-23H,9H2,(H,20,24)(H,21,25)/b18-10-,19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTBIGLYHXSOOR-OMYAATJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CC(=O)N/N=C\C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide typically involves the condensation reaction between malonohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Malonohydrazide+2×4-hydroxybenzaldehyde→(N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction of the imine groups (-N=CH-) can lead to the formation of corresponding amines.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of esters or ethers.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Catalysis : The compound can act as a ligand in coordination chemistry, forming metal complexes that serve as catalysts for various reactions. Its ability to stabilize metal ions enhances catalytic efficiency.

- Analytical Chemistry : It serves as a reagent for detecting metal ions, leveraging its functional groups to form complexes that can be quantified spectroscopically.

Biology and Medicine

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It interacts with microbial cell walls, potentially disrupting their integrity and leading to cell death. For example, similar hydrazone derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which could be explored for therapeutic applications in reducing oxidative stress in biological systems.

Industrial Applications

- Materials Science : It is utilized in synthesizing polymers and materials with tailored properties due to its reactive functional groups.

- Dye Industry : The chromophoric nature of the compound allows it to be used as an intermediate in dye synthesis, contributing to colorants with specific absorption characteristics.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of synthesized hydrazone derivatives similar to (N'1E,N'3Z)-N'1,N'3-bis(4-hydroxybenzylidene)malonohydrazide against multiple bacterial strains. Compounds exhibited varying degrees of activity with some derivatives showing significant inhibition against S. aureus and P. aeruginosa .

Case Study 2: Antioxidant Activity Assessment

Research focused on the antioxidant properties of related benzohydrazide derivatives demonstrated that increasing the number of hydroxyl groups enhanced radical scavenging activity. This finding suggests that this compound could have similar or improved antioxidant capabilities .

Wirkmechanismus

The mechanism of action of (N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide would depend on its specific application. For instance, as an antimicrobial agent, it may disrupt microbial cell walls or interfere with essential enzymes. As an antioxidant, it may neutralize free radicals through electron donation.

Vergleich Mit ähnlichen Verbindungen

N’1,N’3-bis(2-hydroxybenzylidene)malonohydrazide (HBM)

- Substituents : Ortho-hydroxybenzylidene groups.

- Applications : Corrosion inhibition for carbon steel in acidic media (88% efficiency at 500 ppm) .

- Key Features : Intramolecular hydrogen bonding between ortho-OH and adjacent hydrazide NH enhances planar molecular geometry, improving adsorption on metal surfaces .

- Theoretical Studies : DFT calculations show higher adsorption energy (−158.2 kJ/mol) on Fe(110) surfaces compared to thiosemicarbazide analogs .

(N’1E,N’3E)-N’1,N’3-bis((2-hydroxynaphthalen-1-yl)methylene)malonohydrazide

- Substituents : 2-hydroxynaphthyl groups.

- Applications : Selective colorimetric and fluorimetric detection of CN⁻ ions (detection limit: 36.3 µM) .

- Key Features : Extended π-conjugation from naphthyl groups enhances fluorescence intensity. CN⁻ binding occurs via deprotonation of naphtholic OH and NH groups .

N’1,N’3-bis(3-ethoxy-2-hydroxybenzylidene)malonohydrazide

N’1-((E)-ferrocenylidene)-N’3-((E)-2-nitrobenzylidene)malonohydrazide

- Substituents : Ferrocene and nitrobenzylidene groups.

- Applications : Electrochemical sensing and redox-active catalysis.

- Key Features : Ferrocene introduces reversible redox behavior, absent in hydroxy-substituted analogs .

Positional Isomerism: Ortho vs. Para Hydroxy Groups

The para-hydroxy groups in the target compound likely enhance solubility in aqueous media but may reduce surface adsorption efficiency compared to ortho-substituted HBM due to weaker metal-ligand interactions .

Biologische Aktivität

(N'1E,N'3Z)-N'1,N'3-bis(4-hydroxybenzylidene)malonohydrazide is a hydrazone compound characterized by the presence of two 4-hydroxybenzylidene groups. This unique structure imparts specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-[(Z)-(4-hydroxyphenyl)methylideneamino]propanediamide

- Molecular Formula : C17H16N4O4

- Molecular Weight : 344.33 g/mol

Synthesis

The synthesis of this compound typically involves a condensation reaction between malonohydrazide and 4-hydroxybenzaldehyde in an ethanol solvent under reflux conditions. The general reaction can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. Key mechanisms include:

- Antimicrobial Activity : It may disrupt microbial cell walls or interfere with essential enzymes, leading to cell death.

- Antioxidant Properties : The compound can neutralize free radicals through electron donation, potentially protecting cells from oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Antioxidant Activity

In vitro assays have shown that this compound possesses strong antioxidant activity, comparable to standard antioxidants such as ascorbic acid. The compound's ability to scavenge free radicals was quantified using the DPPH assay, yielding an IC50 value of approximately 30 µg/mL.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition were observed, indicating significant antimicrobial activity.

-

Case Study on Antioxidant Potential :

- Objective : To assess the antioxidant capacity using various assays.

- Method : DPPH and ABTS radical scavenging assays were utilized.

- Results : The compound demonstrated considerable radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide | Structure | Antimicrobial, Antioxidant |

| N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine | Structure | Antioxidant |

| Schiff Bases | General structure R2C=NR’ | Varies widely |

Q & A

How can the synthesis of (N'1E,N'3Z)-N'1,N'3-bis(4-hydroxybenzylidene)malonohydrazide be optimized to improve yield and purity?

Answer:

Optimization involves precise control of reaction parameters:

- Solvent selection : Ethanol is commonly used due to its polarity and ability to dissolve reactants while enabling reflux conditions .

- Temperature and pH : Maintain reflux temperatures (70–80°C) and neutral to slightly acidic pH to favor hydrazone formation .

- Catalysts : Acidic or basic catalysts (e.g., acetic acid or piperidine) can accelerate condensation reactions between malonohydrazide and 4-hydroxybenzaldehyde derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol removes unreacted starting materials and byproducts .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR verify hydrazone geometry (E/Z configuration) and aromatic substitution patterns. Look for imine (C=N) signals at ~8.3 ppm and hydroxyl protons at ~9.8 ppm .

- IR spectroscopy : Confirm N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1580–1620 cm⁻¹) stretches .

- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion consistency with the expected formula .

- X-ray crystallography : Resolves stereochemical ambiguities and confirms solid-state packing via hydrogen-bonding networks .

How should researchers address discrepancies in spectroscopic data during characterization?

Answer:

Discrepancies often arise from:

- Tautomerism : Hydrazone derivatives may exhibit keto-enol tautomerism, altering NMR/IR profiles. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers .

- Impurities : Trace solvents or byproducts can distort signals. Repurify via gradient column chromatography and reanalyze .

- Geometric isomerism : The (N'1E,N'3Z) configuration requires NOESY or 2D-NMR to distinguish between E/Z isomers .

What advanced strategies can elucidate the compound’s mechanism of action in biological systems?

Answer:

- Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2 or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with hydroxyl groups and π-π stacking with aromatic residues .

- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., via spectrophotometric monitoring of substrate conversion) .

- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) can track intracellular localization using confocal microscopy .

How can computational methods enhance understanding of this compound’s electronic and reactivity profiles?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-311++G(d,p) basis sets is recommended .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess stability and aggregation tendencies .

- QSPR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity using regression analysis .

What experimental designs are optimal for studying the compound’s stability under varying conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds .

- Photostability : Expose to UV-Vis light (254–365 nm) and monitor degradation via HPLC at timed intervals .

- pH-dependent stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS over 24–72 hours .

How can researchers resolve contradictions in reported biological activities of similar hydrazide derivatives?

Answer:

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for variables like serum concentration .

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) across derivatives to identify activity trends .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to assess statistical significance of conflicting results .

What crystallization strategies yield high-quality single crystals for X-ray diffraction studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.